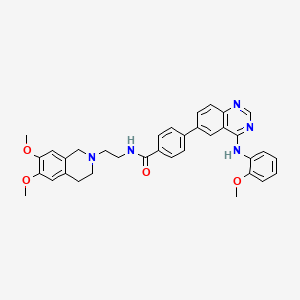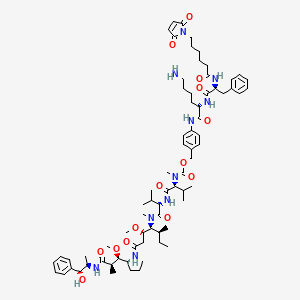
Mc-Phe-Lys-PAB-MMAE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mc-Phe-Lys-PAB-MMAE is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link a monoclonal antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Phe-Lys-PAB-MMAE involves multiple steps, starting with the preparation of the individual components: Mc-Phe, Lys, PAB, and MMAE. These components are then linked together through a series of chemical reactions, including peptide coupling and conjugation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Mc-Phe-Lys-PAB-MMAE undergoes several types of chemical reactions, including:
Peptide Coupling: Formation of peptide bonds between amino acids.
Conjugation Reactions: Linking the drug to the antibody through the PAB linker
Common Reagents and Conditions
Common reagents used in these reactions include:
Carbodiimides: For peptide coupling.
N-Hydroxysuccinimide (NHS) Esters: For conjugation reactions.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
Major Products
The major product formed from these reactions is the this compound conjugate, which can then be used to create ADCs for targeted drug delivery .
Wissenschaftliche Forschungsanwendungen
Mc-Phe-Lys-PAB-MMAE has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Studied for its ability to selectively target and kill cancer cells.
Medicine: Investigated as a potential treatment for various types of cancer.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Wirkmechanismus
Mc-Phe-Lys-PAB-MMAE exerts its effects by linking a cytotoxic drug (MMAE) to a monoclonal antibody through the PAB linker. The antibody targets specific antigens on cancer cells, allowing for selective delivery of the cytotoxic drug. Once inside the cancer cell, MMAE disrupts microtubule function, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Val-Cit-PAB-MMAE: Another drug-linker conjugate used in ADCs.
Mc-VC-PAB-SN38: A similar compound with a different cytotoxic drug (SN38) linked to the antibody
Uniqueness
Mc-Phe-Lys-PAB-MMAE is unique due to its specific combination of components, which allows for efficient and selective targeting of cancer cells. Its design ensures stability and effectiveness in drug delivery .
Eigenschaften
Molekularformel |
C72H106N10O14 |
|---|---|
Molekulargewicht |
1335.7 g/mol |
IUPAC-Name |
[4-[[(2S)-6-amino-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H106N10O14/c1-13-47(6)64(57(94-11)43-61(86)81-41-25-31-56(81)66(95-12)48(7)67(88)74-49(8)65(87)52-28-19-15-20-29-52)79(9)71(92)62(45(2)3)78-70(91)63(46(4)5)80(10)72(93)96-44-51-33-35-53(36-34-51)75-68(89)54(30-22-23-39-73)77-69(90)55(42-50-26-17-14-18-27-50)76-58(83)32-21-16-24-40-82-59(84)37-38-60(82)85/h14-15,17-20,26-29,33-38,45-49,54-57,62-66,87H,13,16,21-25,30-32,39-44,73H2,1-12H3,(H,74,88)(H,75,89)(H,76,83)(H,77,90)(H,78,91)/t47-,48+,49+,54-,55-,56-,57+,62-,63-,64-,65+,66+/m0/s1 |
InChI-Schlüssel |
FRPQRQTYROMYFD-RONWFJSWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O |
Kanonische SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



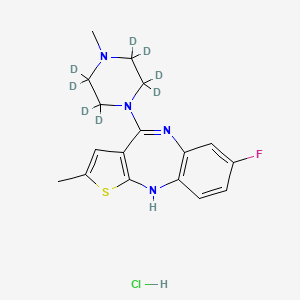
![(2S,4R)-1-[(2S)-2-[4-[4-[(3S)-4-[4-[5-[(4S)-2-azanyl-3-cyano-4-methyl-6,7-dihydro-5H-1-benzothiophen-4-yl]-1,2,4-oxadiazol-3-yl]pyrimidin-2-yl]-3-methyl-1,4-diazepan-1-yl]butoxy]-1,2,3-triazol-1-yl]-3-methyl-butanoyl]-N-[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-oxidanyl-ethyl]-4-oxidanyl-pyrrolidine-2-carboxamide](/img/structure/B12370657.png)






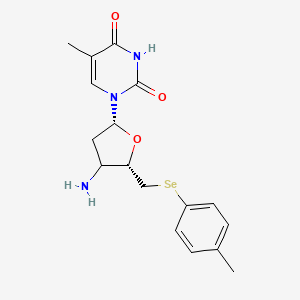
![[4-(4-Propylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12370707.png)
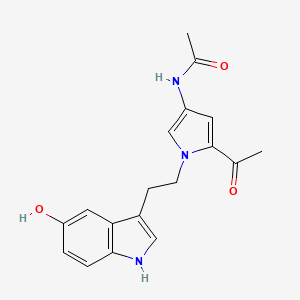
![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)
